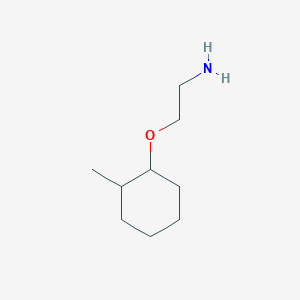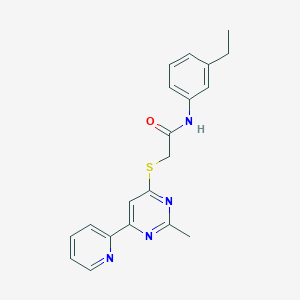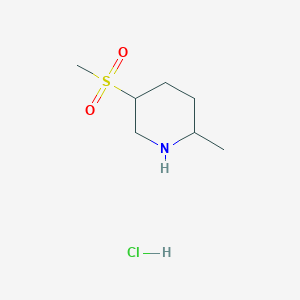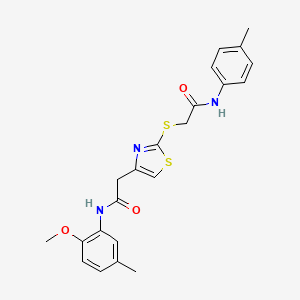
1-(2-Aminoethoxy)-2-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Aminoethoxy)-2-methylcyclohexane, also known as AEMCH, is a cyclic amine that has gained increasing attention in scientific research due to its potential therapeutic applications. AEMCH is a chiral compound, meaning it has two enantiomers, which have different properties and activities. In
Scientific Research Applications
Amination Processes
One study discusses the amination of methylcyclohexane to form 1-amino-1-methylcyclohexane. This process involves the treatment with trichloramine and aluminum chloride, yielding up to 82% based on trichloramine. The reaction is considered to proceed via hydride abstraction with subsequent interaction of the methylcyclohexyl cation with the nitrogen-containing nucleophile (Kovavic & Chaudhary, 1967).
Molecular Structure Analysis
Another study focuses on the molecular structures of cyclohexane derivatives with nitrogen-containing analogs of chorismic acid. These structures feature regular chair forms with extended urethane side chains. In these molecules, extensive hydrogen bonding is observed, especially involving the trans planar NH-CO moieties of the urethane side chains and the hydroxyl substituents (Mackay, Mcleish & Campbell, 1995).
Conformational Studies
A research on the conformational equilibria of 2-amino-1,3-dioxans highlights the control of the anomeric effect by steric factors. This study provides insights into the conformational behaviors of compounds with amino groups in cyclohexane rings (Kirby & Wothers, 2001).
Chemical Synthesis Applications
A study on the synthesis of amine and epoxide telechelic siloxanes details the process of preparing polysiloxanes with amino or epoxide end groups. This research is significant for its application in creating thermosetting materials with specific functional groups (Chakraborty & Soucek, 2008).
Corrosion Inhibition
Research on the inhibition of aminocyclohexane derivatives on mild steel corrosion in HCl solutions demonstrates the effectiveness of these compounds as corrosion inhibitors. This study is crucial for understanding the applications of aminocyclohexane derivatives in protecting metals against corrosion (Thiraviyam & Kannan, 2013).
properties
IUPAC Name |
2-(2-methylcyclohexyl)oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-4-2-3-5-9(8)11-7-6-10/h8-9H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAVJUUVJFWPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2685495.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2685496.png)
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2685497.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2685501.png)
![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)


![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)
![N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2685513.png)

![(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2685517.png)
